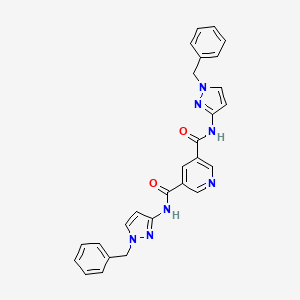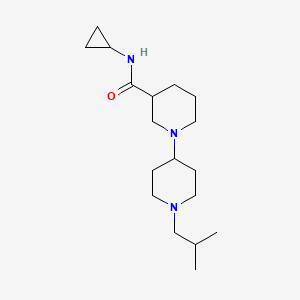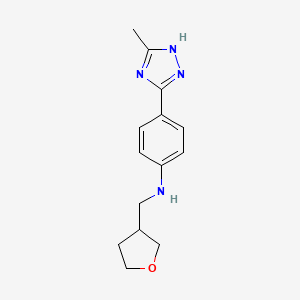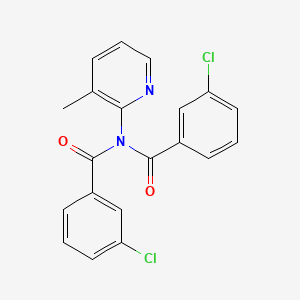
N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two benzyl-substituted pyrazole groups attached to a pyridine ring through carboxamide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the carboxamide groups. The benzyl-substituted pyrazole groups are then attached through nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Purification techniques such as crystallization, chromatography, and recrystallization are commonly employed.
化学反応の分析
Types of Reactions
N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Used in the development of advanced materials, such as polymers or catalysts.
作用機序
The mechanism of action of N3,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives with carboxamide linkages and benzyl-substituted pyrazole groups. Examples include:
- N~3~,N~5~-bis(1-phenyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide
- N~3~,N~5~-bis(1-methyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide
Uniqueness
N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of benzyl groups may enhance its lipophilicity and ability to interact with hydrophobic targets.
特性
IUPAC Name |
3-N,5-N-bis(1-benzylpyrazol-3-yl)pyridine-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O2/c35-26(29-24-11-13-33(31-24)18-20-7-3-1-4-8-20)22-15-23(17-28-16-22)27(36)30-25-12-14-34(32-25)19-21-9-5-2-6-10-21/h1-17H,18-19H2,(H,29,31,35)(H,30,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERUYJOGUMYGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=CN=C3)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5981490.png)
![1-(3,4-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5981491.png)

![1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci)](/img/structure/B5981499.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B5981503.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5981514.png)

![1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B5981527.png)
![4-[5-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol](/img/structure/B5981534.png)


![2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5981579.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B5981591.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5981599.png)
